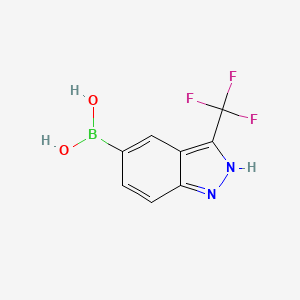

(3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(trifluoromethyl)-2H-indazol-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3N2O2/c10-8(11,12)7-5-3-4(9(15)16)1-2-6(5)13-14-7/h1-3,15-16H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQAJHSFOJIZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(NN=C2C=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with indole and its prevalence in a multitude of clinically significant molecules.[1][2] The strategic incorporation of a trifluoromethyl group imparts profound effects on the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[3] (3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid emerges as a critical building block, enabling the facile introduction of this valuable pharmacophore into complex molecular architectures through robust and versatile cross-coupling methodologies. This guide provides a comprehensive technical overview of its synthesis, characterization, and application, with a focus on the practical insights required for its effective utilization in drug discovery programs.

Core Molecular Attributes

The utility of this compound as a synthetic intermediate is underpinned by its specific molecular and physical properties.

| Property | Value | Source(s) |

| Molecular Weight | 229.95 g/mol | [4][5] |

| Molecular Formula | C₈H₆BF₃N₂O₂ | [4][5] |

| CAS Number | 1451154-24-7 | [4][5] |

| Appearance | Expected to be a white to off-white solid | [6] |

| Purity | Typically ≥95% for commercial grades | [7] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely detailed in publicly accessible literature. However, a robust synthetic strategy can be devised based on established organometallic methodologies, primarily involving the synthesis of a halogenated indazole precursor followed by a lithium-halogen exchange and subsequent borylation.

Diagram: Proposed Synthetic Pathway

Caption: A plausible two-part synthetic route to the target boronic acid.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on analogous transformations and should be optimized for specific laboratory conditions.

Part 1: Synthesis of 5-bromo-3-(trifluoromethyl)-1H-indazole (Precursor)

Part 2: Synthesis of this compound

This stage employs a lithium-halogen exchange followed by quenching with a boron electrophile, a cornerstone of modern organometallic synthesis.[9][10]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-3-(trifluoromethyl)-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: The flask is purged with dry nitrogen or argon.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quench and Workup: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is then partitioned between ethyl acetate and water.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the indazole ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. A broad singlet corresponding to the acidic protons of the boronic acid group (B(OH)₂) is also anticipated, which may exchange with D₂O.[11][12]

-

¹³C NMR: The carbon spectrum will display signals for the eight carbon atoms of the molecule. The carbon attached to the boron atom will have a characteristic chemical shift, and the trifluoromethyl group will appear as a quartet due to C-F coupling.[11][12]

-

¹⁹F NMR: This is a crucial technique for confirming the presence of the trifluoromethyl group, which should appear as a singlet.[13]

-

¹¹B NMR: The boron NMR will show a signal characteristic of a boronic acid, providing direct evidence for the successful borylation.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is often effective for boronic acids. The fragmentation pattern can provide further structural information, with potential losses of water and the trifluoromethyl group being characteristic.[14][15]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.[16]

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Caption: General workflow for Suzuki-Miyaura coupling using the title compound.

Case Study: Kinase Inhibitors in Oncology

The indazole scaffold is a key component of numerous kinase inhibitors used in cancer therapy.[6][17] For instance, Axitinib, a potent VEGFR inhibitor, features a substituted indazole core. The ability to readily introduce the (3-(trifluoromethyl)-1H-indazol-5-yl) moiety allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP pocket of kinases and improve the overall pharmacokinetic profile of the drug candidate.[3][18]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: To a microwave vial, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane) and water.

-

Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).

-

Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the desired coupled product.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[11][19]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate that provides a direct route to incorporating the pharmacologically significant 3-(trifluoromethyl)indazole moiety into drug candidates. Its utility in Suzuki-Miyaura cross-coupling reactions offers a reliable and versatile method for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective application in the advancement of modern drug discovery and development.

References

-

Capot Chemical. Specifications of [3-(trifluoromethyl)-1H-indazol-5-yl]boronic acid. Available at: [Link]

- Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3132-3143.

- Aggarwal, V. K., et al. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Journal of the American Chemical Society, 135(43), 16048-16051.

-

Beilstein Journal of Organic Chemistry. Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Available at: [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

- Santos, J. L., et al. (2020).

- Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 28.

- Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Molecular BioSystems, 6(8), 1389-1402.

-

Request PDF. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

- Aggarwal, V. K. (2018).

-

PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. Available at: [Link]

- Nandakumar, M., et al. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters.

-

RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

-

ResearchGate. Indazole scaffold: a generalist for marketed and clinical drugs. Available at: [Link]

- Yang, Y., et al. (2023).

- ResearchGate. (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) -. Available at: https://www.researchgate.net/publication/309885149_Experimental_FT-IR_13C1H-NMR_and_DFT_B3LYP_B3PW91_Studies_of_3-n-Propyl-4-2-4-Methoxybenzoxy-3-methoxy_benzylidenamino-45-dihydro-1H-124-triazol-5-ones

-

ResearchGate. The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. Available at: [Link]

-

PubMed. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [guidechem.com]

- 8. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 9. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bristol.ac.uk [bristol.ac.uk]

- 11. rsc.org [rsc.org]

- 12. preprints.org [preprints.org]

- 13. BLDpharm - Bulk Product Details [bldpharm.com]

- 14. d-nb.info [d-nb.info]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 19. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to (3-(Trifluoromethyl)-1H-indazol-5-yl)boronic Acid: A Keystone Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of the Trifluoromethyl-Indazole Scaffold

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and specific heterocyclic scaffolds can profoundly influence a molecule's physicochemical and biological properties. The indazole core, a bioisostere of indole, is a privileged structure found in numerous biologically active compounds, prized for its ability to engage in key hydrogen bonding interactions with protein targets.[1] When combined with a trifluoromethyl (CF₃) group—a moiety known to enhance metabolic stability, lipophilicity, and binding affinity—the resulting 3-(trifluoromethyl)-1H-indazole scaffold becomes a highly valuable building block.[2]

This guide provides an in-depth technical overview of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid (CAS: 1451154-24-7), a versatile reagent that enables the facile introduction of this key scaffold into a diverse range of molecular architectures.[3] We will explore its chemical properties, provide validated synthetic and reaction protocols from a field expert's perspective, and discuss its applications, particularly in the realm of kinase inhibitor development, where this scaffold has shown significant promise.[4][5]

Core Physicochemical and Structural Properties

This compound is a stable, solid-phase reagent that serves as a cornerstone for palladium-catalyzed cross-coupling reactions. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 1451154-24-7 | [3] |

| Molecular Formula | C₈H₆BF₃N₂O₂ | [3] |

| Molecular Weight | 229.95 g/mol | [3] |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| Storage | 2-8°C, under inert atmosphere | [6] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Characterization: A Proposed Pathway

While specific, peer-reviewed synthesis protocols for this exact molecule are not abundant in public literature, a robust and logical pathway can be constructed based on established organometallic and heterocyclic chemistry principles. The most plausible approach involves a multi-step sequence starting from a suitable aniline precursor, as outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target boronic acid.

Step-by-Step Synthesis Protocol (Exemplary)

Step 1: Synthesis of 5-Bromo-3-(trifluoromethyl)-1H-indazole

This step is analogous to well-established indazole synthesis from anilines.[7] The key is the diazotization of the aniline followed by an intramolecular cyclization.

-

Dissolution: Dissolve 4-bromo-2-methyl-5-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent mixture, such as aqueous hydrochloric acid.

-

Cooling: Cool the solution to 0-5°C in an ice-water bath.

-

Diazotization: Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

-

Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-80°C until nitrogen evolution ceases, indicating the completion of cyclization.

-

Work-up: Cool the mixture, neutralize with a base (e.g., NaHCO₃), and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 5-bromo-3-(trifluoromethyl)-1H-indazole.

Step 2: Synthesis of this compound

This transformation utilizes a standard lithiation-borylation sequence, a cornerstone of organoboron chemistry.[8]

-

Inert Conditions: To a flame-dried, three-necked flask under an argon atmosphere, add 5-bromo-3-(trifluoromethyl)-1H-indazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70°C. Stir the resulting mixture for 1 hour at -78°C.

-

Borylation: Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench & Hydrolysis: Cool the reaction to 0°C and slowly quench by adding aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Work-up: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude solid can be purified by trituration with a non-polar solvent (e.g., hexanes or a hexanes/ether mixture) or recrystallization to afford the final boronic acid.

Expected Spectroscopic Characterization

While experimental spectra are not publicly available, the following represents the expected NMR signals based on the structure and analysis of similar compounds.[9][10]

-

¹H NMR (400 MHz, DMSO-d₆):

-

~13.5-14.5 ppm (s, 1H): This broad singlet corresponds to the indazole N-H proton.

-

~8.0-8.2 ppm (s, 1H): Aromatic proton at the C4 position.

-

~7.6-7.8 ppm (d, 1H): Aromatic proton at the C7 position.

-

~7.4-7.6 ppm (d, 1H): Aromatic proton at the C6 position.

-

~8.3 ppm (s, 2H): A broad singlet corresponding to the two -OH protons of the boronic acid group.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

Signals for the 7 aromatic carbons of the indazole core are expected between 110-145 ppm.

-

The carbon bearing the CF₃ group (C3) will appear as a quartet due to C-F coupling, expected around 135-140 ppm.

-

The CF₃ carbon itself will appear as a quartet, highly deshielded, around 120-125 ppm.

-

The carbon attached to the boron atom (C5) will be broad and is often difficult to resolve clearly.

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

A single, sharp singlet is expected for the -CF₃ group, typically in the range of -60 to -70 ppm relative to a CFCl₃ standard.

-

Chemical Reactivity and Applications

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl-aryl systems.[11][12]

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for challenging substrates.

-

Reagent Preparation: In a microwave vial or Schlenk tube, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst and ligand. A highly effective combination for heteroaromatic couplings is a pre-catalyst like XPhos Pd G2 (2-5 mol%) with additional XPhos ligand (2-5 mol%).[9]

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring. For microwave-assisted reactions, temperatures up to 135°C for shorter durations (20-60 min) can be highly effective.[12] Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to yield the desired coupled product.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The 3-(trifluoromethyl)-1H-indazole scaffold is a prominent feature in the design of modern kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5] The indazole N-H can act as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for type I and type II inhibitors.[4]

The CF₃ group at the 3-position provides several advantages:

-

Metabolic Stability: It blocks a potential site of oxidative metabolism, increasing the compound's half-life.

-

Potency and Selectivity: It can occupy hydrophobic pockets within the ATP-binding site, often leading to increased potency and selectivity for the target kinase.[4][13]

-

Lipophilicity: It increases the overall lipophilicity, which can improve cell permeability and oral bioavailability.

Numerous patents and publications describe indazole-based compounds as potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, which are important targets in oncology.[4][13] The use of this compound allows medicinal chemists to readily synthesize libraries of compounds to probe the structure-activity relationships (SAR) at the C5 position of the indazole core, exploring how different substituents impact kinase affinity and selectivity.

Safety, Handling, and Storage

As with all laboratory reagents, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Boronic acids, in general, can be irritating.[6] Although specific toxicity data for this compound is not available, related compounds carry GHS hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term stability.[6] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) as boronic acids can slowly dehydrate to form boroxines, which may affect reactivity.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry and materials science. Its unique combination of a privileged indazole scaffold and a property-enhancing trifluoromethyl group makes it an indispensable building block for creating novel molecules with tailored biological or material properties. This guide has provided a comprehensive framework for its synthesis, characterization, and application, empowering researchers to leverage its full potential in their scientific endeavors.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- EP4177244A2 - Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone.

- CN109761914B - Method for preparing 5-trifluoromethyl uracil.

- WO2005097809A2 - Synthesis of boronic ester and acid compounds.

-

Specifications of [3-(trifluoromethyl)-1H-indazol-5-yl]boronic acid. Capot Chemical. [Link]

-

Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. ResearchGate. [Link]

-

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)boronic acid | C4H4BF3N2O2 | CID 55253266. PubChem. [Link]

-

(3-methyl-1H-indazol-5-yl)boronic acid | C8H9BN2O2 | CID 44119478. PubChem. [Link]

-

Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. PubMed. [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC - NIH. [Link]

- US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

Standard Lithiation–Borylation A user's guide. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

-

Selected Publications and Patents from 2005–2019. Curia Global. [Link]

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Lithiation-Borylation Methodology and Its Application in Synthesis. [Link]

-

Biologically Active Organofluorine Compounds. ResearchGate. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances (RSC Publishing). [Link]

-

An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]

-

PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. EPO. [Link]

-

Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC - NIH. [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboronation Met. [Link]

-

Highly Enantioselective Synthesis of Tertiary Boronic Esters and their Stereospecific Conversion to other Functional Groups and. University of Bristol. [Link]

-

Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

-

Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Semantic Scholar. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

- US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents.

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. capotchem.com [capotchem.com]

- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 8. Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

This guide provides a comprehensive technical overview of the solubility characteristics of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid, a crucial parameter for its application in research and drug development. While specific experimental solubility data for this compound is not extensively published, this document outlines the theoretical considerations, influencing factors, and detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this and structurally related boronic acids.

Introduction to this compound

This compound is a heterocyclic organic compound featuring an indazole core, a trifluoromethyl group, and a boronic acid moiety.[1] Its molecular structure suggests its potential as a versatile building block in medicinal chemistry, particularly for the synthesis of complex molecules through cross-coupling reactions like the Suzuki-Miyaura coupling.[2] Boronic acids, in general, are of significant interest in drug discovery due to their unique chemical properties and their ability to act as enzyme inhibitors.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1451154-24-7 | [1] |

| Molecular Formula | C8H6BF3N2O2 | [1] |

| Molecular Weight | 229.95 g/mol | [1] |

| Predicted pKa | 7.53 ± 0.30 | [5] |

| Predicted Boiling Point | 432.8 ± 55.0 °C | [5] |

| Predicted Density | 1.57 ± 0.1 g/cm3 | [5] |

The Critical Role of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a potential therapeutic agent. For a compound like this compound, understanding its solubility is paramount for:

-

Reaction Kinetics and Optimization: In synthetic chemistry, the solubility of reactants in a given solvent system dictates reaction rates and overall yield.

-

Formulation Development: For a drug to be effective, it must be formulated in a manner that allows for consistent and predictable delivery to the patient. This requires a thorough understanding of its solubility in various pharmaceutically acceptable excipients.

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is intrinsically linked to its solubility. Poor aqueous solubility can lead to low bioavailability, hindering the compound's therapeutic potential.[6]

-

High-Throughput Screening (HTS): In early-stage drug discovery, compounds are often screened in automated assays. Consistent solubility in assay buffers (typically aqueous) is essential for obtaining reliable and reproducible results.

Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent.

The Indazole Moiety

The indazole ring system, a bicyclic heteroaromatic structure, contributes to the molecule's overall planarity and potential for π-π stacking interactions. The presence of two nitrogen atoms allows for hydrogen bonding, both as donors (N-H) and acceptors.

The Trifluoromethyl Group (-CF3)

The trifluoromethyl group is a common substituent in medicinal chemistry known to modulate a molecule's properties.[7] Its high electronegativity can influence the electronic distribution within the indazole ring. Generally, the introduction of a -CF3 group increases lipophilicity, which may decrease aqueous solubility.[8][9] However, it can also enhance metabolic stability.[8][9]

The Boronic Acid Group [-B(OH)2]

The boronic acid functional group is the primary driver of the molecule's acidic nature and its unique interactions. It can act as a Lewis acid, accepting a pair of electrons.[10] In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. This equilibrium is pH-dependent and significantly impacts solubility. The boronic acid moiety can also form strong hydrogen bonds with solvent molecules.[4]

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary. The following section provides detailed protocols for assessing both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound in a given solvent.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectrophotometry against a pre-prepared calibration curve.

Kinetic (Apparent) Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions, which can be more representative of in vitro biological assays.

Workflow for Kinetic Solubility Determination

Sources

- 1. This compound | 1451154-24-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1451154-24-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Guide to the Spectral Analysis of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid: A Technical Overview for Researchers

For drug development professionals and researchers in medicinal chemistry, a comprehensive understanding of the structural and analytical characteristics of novel chemical entities is paramount. (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid is a key building block in contemporary drug discovery, valued for its unique electronic and structural properties imparted by the indazole core, the trifluoromethyl group, and the versatile boronic acid moiety. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures. While direct experimental spectra for this specific molecule are not publicly available, this guide will equip researchers with the knowledge to predict, interpret, and validate their own analytical findings.

I. Molecular Structure and its Influence on Spectral Properties

The spectral characteristics of this compound are a direct consequence of its distinct structural features:

-

The Indazole Ring System: This bicyclic aromatic system provides a rigid scaffold. The proton and carbon environments are well-defined, leading to characteristic signals in NMR spectroscopy. The nitrogen atoms can influence the electronic environment of the aromatic ring and may participate in hydrogen bonding, affecting chemical shifts.

-

The Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group significantly influences the electronic environment of the indazole ring, causing deshielding of nearby nuclei. Its presence is most definitively confirmed by ¹⁹F NMR.

-

The Boronic Acid [-B(OH)₂] Moiety: This functional group is crucial for various chemical reactions, most notably the Suzuki-Miyaura coupling. In NMR, the boron atom can influence adjacent protons and carbons. In mass spectrometry, boronic acids are known to undergo characteristic dehydration and oligomerization reactions.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous characterization.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will provide information on the number, connectivity, and chemical environment of the protons in the molecule.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| NH (indazole) | 13.0 - 14.0 | Broad singlet | - | The acidic proton on the indazole nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and exchange. |

| Aromatic H | 7.5 - 8.5 | Doublet, Doublet of doublets | J ≈ 8-9 Hz (ortho), J ≈ 1-2 Hz (meta) | The protons on the benzene portion of the indazole ring will appear in the aromatic region. The specific shifts and coupling patterns will depend on their relative positions and the electron-withdrawing effect of the -CF₃ and -B(OH)₂ groups. |

| B(OH)₂ | 4.0 - 6.0 | Broad singlet | - | The protons of the boronic acid hydroxyl groups are exchangeable and often appear as a broad singlet. The chemical shift can be highly dependent on concentration, temperature, and solvent. |

Experimental Considerations for ¹H NMR:

-

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids as it can help in observing the exchangeable NH and OH protons.

-

Deuterium Exchange: Addition of a drop of D₂O to the NMR tube will cause the signals for the NH and B(OH)₂ protons to disappear, confirming their assignment.

B. ¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Coupling | Rationale |

| C-B | 120 - 140 | Broad | The carbon directly attached to the boron atom will have a chemical shift in the aromatic region and may appear as a broad signal due to quadrupolar relaxation of the boron nucleus. |

| Aromatic C | 110 - 150 | - | The remaining aromatic carbons of the indazole ring will appear in this range. |

| C-CF₃ | 120 - 130 | Quartet | The carbon bearing the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). |

| CF₃ | ~125 | Quartet | The carbon of the trifluoromethyl group itself will also be a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz). |

C. ¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is a highly sensitive technique that is indispensable for the characterization of fluorinated compounds.

Expected ¹⁹F NMR Data:

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| -CF₃ | -60 to -65 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet. The chemical shift is characteristic for a CF₃ group attached to an aromatic ring.[1] |

Workflow for NMR Data Acquisition and Analysis:

Caption: A typical workflow for acquiring and interpreting NMR data for structural elucidation.

III. Mass Spectrometry (MS): Unveiling the Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

A. Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and is commonly used in conjunction with liquid chromatography (LC-MS).

B. Expected Mass Spectra

The nominal mass of this compound is approximately 229.95 g/mol .[2]

Key Observations in Mass Spectrometry of Boronic Acids:

-

Molecular Ion Peak ([M+H]⁺ or [M-H]⁻): In positive ion mode, the protonated molecule ([M+H]⁺) at m/z 231 would be expected. In negative ion mode, the deprotonated molecule ([M-H]⁻) at m/z 229 may be observed.

-

Dehydration: Boronic acids are prone to dehydration. The loss of one water molecule would result in a peak at m/z 213 ([M-H₂O+H]⁺). The loss of two water molecules would lead to a peak at m/z 195 ([M-2H₂O+H]⁺).

-

Boroxine Formation: A characteristic feature of boronic acids in the gas phase is the formation of cyclic trimers called boroxines. This would result in a high-mass ion corresponding to [3M-3H₂O+H]⁺.[3] The analysis of boronic acids by mass spectrometry can be complicated by the formation of these and other adducts.[4][5]

-

Fragmentation: Common fragmentation pathways for similar structures may involve the loss of the -B(OH)₂ group or cleavage of the indazole ring. The fragmentation of phenylboronic acid has been shown to yield BO⁻ and BO₂⁻ ions.[6]

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode) to improve ionization.

-

Mass Spectrometric Detection: Acquire data in both positive and negative ion modes over a mass range of m/z 50-1000.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Logical Flow of MS Data Interpretation:

Caption: A systematic approach to interpreting mass spectrometry data for boronic acids.

IV. Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR and MS techniques. While this guide is based on predictive analysis and data from analogous compounds, it provides a robust framework for researchers to interpret their own experimental data. The characteristic signals in ¹H, ¹³C, and ¹⁹F NMR, combined with the distinctive fragmentation patterns in mass spectrometry, should allow for the unambiguous confirmation of the structure of this important synthetic building block. As with any analytical endeavor, careful experimental design and a thorough understanding of the underlying chemical principles are the cornerstones of success.

References

-

Capot Chemical. Specifications of [3-(trifluoromethyl)-1H-indazol-5-yl]boronic acid. [Link]

-

Griffiths, K., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]

-

PubChem. (3-methyl-1H-indazol-5-yl)boronic acid. [Link]

-

Limão, V.V., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4053. [Link]

-

Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(1), 136. [Link]

-

Elguero, J., et al. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

-

Ye, L., et al. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(8-9), 451-461. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]

-

Xiao, Q., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Leśniak, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2043. [Link]

-

Jayarathna, L. P., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(8), 3047-3053. [Link]

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 1451154-24-7 [chemicalbook.com]

- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(Trifluoromethyl)-1H-indazole Moiety

The 3-(trifluoromethyl)-1H-indazole scaffold is a privileged motif in modern medicinal chemistry and materials science. The trifluoromethyl group offers unique electronic properties, enhancing metabolic stability, lipophilicity, and binding affinity of molecules. The indazole core, a versatile heterocyclic system, is a cornerstone in the development of a wide range of therapeutic agents, including kinase inhibitors for oncology. The ability to strategically incorporate this moiety into complex molecules via robust and efficient chemical transformations is therefore of paramount importance.

(3-(Trifluoromethyl)-1H-indazol-5-yl)boronic acid is a key building block that enables the introduction of the 3-(trifluoromethyl)-1H-indazol-5-yl group through the powerful Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the reaction conditions, optimization strategies, and detailed protocols for the effective utilization of this valuable reagent.

Understanding the Reagent: Chemical Properties and Reactivity Profile

This compound

| Property | Value |

| Molecular Formula | C₈H₆BCF₃N₂O₂ |

| Molecular Weight | 245.95 g/mol |

| CAS Number | 1451154-24-7 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in polar aprotic solvents (e.g., dioxane, THF, DMF), moderately soluble in alcohols, and sparingly soluble in water. |

The presence of both the electron-withdrawing trifluoromethyl group and the nitrogen-containing indazole ring significantly influences the reactivity of this boronic acid in Suzuki-Miyaura couplings. These features can present unique challenges, such as a propensity for protodeboronation, which must be addressed through careful reaction optimization.

Core Principles for Successful Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organohalide or triflate.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The Strategic Utility of (3-(Trifluoromethyl)-1H-indazol-5-yl)boronic Acid in Modern Drug Discovery

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, certain structural motifs have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole core is one such scaffold, recognized for its presence in numerous biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group, a powerhouse in modern drug design, further enhances the therapeutic potential of the indazole scaffold. This application note delves into the utility of a key building block that marries these two features: (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid .

The trifluoromethyl group is not merely a bulky methyl isostere; its strong electron-withdrawing nature and high lipophilicity profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] By blocking metabolic hotspots and enhancing interactions with biological targets, the -CF3 group can transform a promising lead compound into a viable drug candidate. When appended to the indazole ring, this strategic functionalization provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of their molecules.

This guide provides a comprehensive overview of the applications of this compound as a versatile building block in drug discovery, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anti-cancer agents.[5][6] Detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation, are provided to enable researchers to effectively harness the potential of this valuable synthetic intermediate.[7]

Application Notes: The Power of the Trifluoromethyl-Indazole Moiety

The primary application of this compound lies in its role as a key fragment for the synthesis of complex organic molecules, most notably in the pharmaceutical industry. The combination of the indazole nucleus and the trifluoromethyl group confers several desirable properties to the final molecule:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to an increased in vivo half-life and improved bioavailability of the drug candidate.

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.[3]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and solubility.

-

Increased Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger and more specific interactions with the target protein, such as through dipole-dipole or orthogonal multipolar interactions, ultimately enhancing the potency of the drug.

A prime example of the successful application of this building block is in the synthesis of Niraparib , a potent PARP inhibitor used in the treatment of ovarian and other cancers.[8][9] The (3-(trifluoromethyl)-1H-indazol-5-yl) moiety forms a critical part of the Niraparib structure, contributing to its high affinity for the PARP enzyme. The synthesis of Niraparib and its intermediates often involves a Suzuki-Miyaura cross-coupling reaction where the boronic acid is coupled with a suitable aromatic or heteroaromatic halide.[5][8]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms.[2][7] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a base.

Below is a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is intended as a general guideline and may require optimization for specific substrates.

General Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 5-Aryl-3-(trifluoromethyl)-1H-indazoles

This protocol describes the coupling of this compound with a generic aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromopyridine, 1-bromo-4-cyanobenzene)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05-0.10 eq.).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-(trifluoromethyl)-1H-indazole.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data serves as a starting point for reaction optimization.

| Entry | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromopyridine | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O (4:1) | 100 | 12 | 85 |

| 2 | 1-Bromo-4-cyanobenzene | Pd(dppf)Cl2 (5) | Cs2CO3 | DMF | 110 | 8 | 92 |

| 3 | 2-Chloropyrimidine | Pd(dppf)Cl2 (10) | K3PO4 | Dioxane/H2O (4:1) | 120 | 16 | 78 |

| 4 | 1-Bromo-3-methoxybenzene | Pd(PPh3)4 (5) | K2CO3 | Toluene/H2O (4:1) | 100 | 12 | 88 |

Note: Yields are for isolated, purified products. Reaction conditions and yields are illustrative and may vary depending on the specific substrates and reaction scale.

Mechanism and Causality in Experimental Design

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the interplay of the catalyst, ligand, base, and solvent. Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.

Sources

- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. Portico [access.portico.org]

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

Abstract & Strategic Significance

The (3-(trifluoromethyl)-1H-indazol-5-yl) moiety is a privileged scaffold in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., VEGFR, TRPA1 antagonists) and immuno-oncology agents. The trifluoromethyl group at the C3 position enhances lipophilicity and metabolic stability, while the indazole core provides critical hydrogen-bonding motifs for ATP-binding pockets.

Traditional thermal coupling of this substrate is often plagued by two distinct failure modes:

-

Catalyst Poisoning: The acidic N1-proton (

) can coordinate to Pd(II) species, arresting the catalytic cycle. -

Protodeboronation: The electron-deficient nature of the trifluoromethyl-substituted ring can accelerate hydrolytic cleavage of the C-B bond under prolonged heating.

This Application Note details a Microwave-Assisted Protocol that circumvents these issues. By utilizing rapid dielectric heating and a specific high-density aqueous base system, we achieve quantitative coupling in under 30 minutes without the need for N-protection/deprotection steps.

Substrate Analysis & Mechanistic Considerations

The Challenge of the "Free NH"

In standard Suzuki couplings, the indazole N-H is problematic.[1] Under basic conditions, the indazole is deprotonated to form an indazolide anion. While this anion is a poor nucleophile for alkylation, it is an excellent ligand for Palladium, potentially forming stable, non-reactive [Pd(Indazolide)L2] complexes.

The Solution: We utilize Cesium Carbonate (

Microwave Effect

Microwave irradiation provides direct energy transfer to the polar solvent matrix (dielectric heating). This allows the reaction to reach the activation energy for transmetallation (

Experimental Protocol

Materials & Reagents[4][5]

-

Boronic Acid: (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid (>97% purity).

-

Electrophile: Aryl/Heteroaryl Bromide or Iodide (1.0 equiv).

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)). Note: For sterically hindered chlorides, switch to -

Base:

(2.0 M aqueous solution). -

Solvent: 1,4-Dioxane / Ethanol (3:1 v/v).

Standardized Workflow

Step 1: Reaction Assembly

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add:

-

Aryl Halide (0.50 mmol, 1.0 equiv)

-

This compound (0.60 mmol, 1.2 equiv)

- (0.025 mmol, 5 mol%)

-

-

Seal the vial and purge with

or Argon for 2 minutes. Crucial: Oxygen promotes homocoupling and catalyst oxidation.

Step 2: Solvent & Base Addition

-

Inject 3.0 mL of degassed 1,4-Dioxane/Ethanol (3:1) via syringe.

-

Inject 0.5 mL of 2.0 M aq.

(2.0 equiv).-

Why this ratio? The ethanol acts as a co-solvent to solubilize the boronic acid, while water is essential for the formation of the reactive boronate species (

).

-

Step 3: Microwave Irradiation

-

Place vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

-

Parameters:

-

Temperature: 140 °C

-

Time: 20 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (High absorption setting)

-

Pre-stirring: 30 seconds

-

Step 4: Workup & Isolation

-

Cool to room temperature.

-

Filter the mixture through a pad of Celite® to remove Pd black; rinse with Ethyl Acetate.

-

pH Adjustment (Critical): The filtrate will be basic. Acidify carefully with 1M HCl to pH ~6-7.

-

Reasoning: The product contains a free indazole NH.[2] At high pH, it remains deprotonated and water-soluble, leading to yield loss during extraction.

-

-

Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over

, and concentrate. -

Purify via Flash Chromatography (Hexane/EtOAc gradient).

Optimization & Data Analysis

The following table summarizes the optimization campaign used to establish the standard protocol.

Table 1: Reaction Condition Screening Target: Coupling with 4-bromoanisole

| Entry | Catalyst | Base | Solvent System | Temp/Time (MW) | Yield (Isolated) | Notes |

| 1 | DMF | 120°C / 30 min | 45% | Significant deboronation observed. | ||

| 2 | Dioxane/H2O | 100°C / 60 min | 62% | Slow conversion; incomplete reaction. | ||

| 3 | Dioxane/EtOH/H2O | 140°C / 20 min | 81% | Good, but minor homocoupling. | ||

| 4 | Dioxane/EtOH/H2O | 140°C / 20 min | 94% | Optimal conditions. | ||

| 5 | Toluene/H2O | 110°C / 45 min | 88% | Excellent for aryl chlorides, but overkill for bromides. |

Mechanism & Workflow Visualization

Reaction Mechanism

The diagram below illustrates the catalytic cycle, highlighting the critical role of the base in activating the boronic acid and the competing reversible deprotonation of the indazole nitrogen.

Figure 1: Catalytic cycle emphasizing the activation of the boronic acid and the management of the indazole N-H acidity.

Experimental Workflow

This flowchart guides the researcher through the critical decision points of the protocol.

Figure 2: Decision tree for selecting the optimal catalytic system based on the electrophile.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst Deactivation (Pd black formation) | Ensure rigorous degassing ( |

| Protodeboronation | Temperature too high or reaction too long | Reduce MW temperature to 120°C and extend time slightly. Reduce water content in solvent mix. |

| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Verify inert atmosphere. Reduce amount of catalyst loading (try 3 mol%). |

| Product in Aqueous Phase | Incorrect pH during extraction | The indazole is amphoteric. Ensure the aqueous layer is neutralized (pH 6-7) before extraction. Do not extract from strongly basic solution. |

References

-

Microwave-Assisted Synthesis of Indazoles: Ben-Yahia, A., et al. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles."[3] ResearchGate, 2018.

-

Unprotected Azole Coupling: Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J. Am. Chem. Soc., 2007.

-

Indazole Medicinal Chemistry: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2019.

-

Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Chem. Commun., 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3-(trifluoromethyl)-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and reliability of their coupling reactions with this specific, and often challenging, substrate.

The unique structure of this compound, which combines an electron-withdrawing trifluoromethyl group with a heteroaromatic indazole core, presents a distinct set of challenges. This guide provides in-depth, evidence-based strategies to overcome these hurdles, moving from foundational principles to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Here, we address common initial questions regarding the use of this compound in Suzuki coupling reactions.

Q1: What are the primary challenges associated with this specific boronic acid?

The primary challenges stem from the electronic properties of the molecule. The potent electron-withdrawing nature of the trifluoromethyl group can increase the boronic acid's susceptibility to protodeboronation, a major side reaction that cleaves the C-B bond and reduces yield.[1][2] Additionally, the indazole moiety, being a heteroaromatic system, can sometimes interact with the palladium catalyst in a non-productive manner, potentially leading to catalyst deactivation.

Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?

A robust starting point is crucial for success. Based on analogous systems involving electron-deficient heteroaryl boronic acids, the following conditions are recommended as a starting point for optimization:

| Parameter | Recommendation | Justification |

| Palladium Precatalyst | Pd(dppf)Cl₂ or a Buchwald G3 Precatalyst (e.g., XPhos Pd G3) | Pd(dppf)Cl₂ is a reliable and versatile catalyst for a range of Suzuki couplings.[3] Buchwald G3 precatalysts are highly active and excellent at generating the active Pd(0) species, which can be beneficial for challenging substrates. |

| Ligand | dppf (if using Pd(dppf)Cl₂) or a biaryl phosphine ligand (e.g., XPhos, SPhos) | Electron-rich and bulky ligands like XPhos and SPhos can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, which is often beneficial for electron-deficient substrates. |

| Base | K₃PO₄ or Cs₂CO₃ | These are moderately weak bases that are effective in promoting the transmetalation step while minimizing the risk of base-mediated protodeboronation compared to stronger bases like NaOH or alkoxides.[4] |

| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A polar aprotic solvent in combination with water is often effective. Water can aid in dissolving the base and facilitating the formation of the active boronate species.[2] |

| Temperature | 80-100 °C | A moderate temperature is a good starting point. Higher temperatures can sometimes promote side reactions, including protodeboronation. |

| Stoichiometry | 1.2-1.5 equivalents of boronic acid | Using a slight excess of the boronic acid can help to compensate for any loss due to protodeboronation. |

Q3: Should I be concerned about the stability of this compound?

Yes, boronic acids, in general, can be prone to instability, and the electron-deficient nature of this particular molecule can exacerbate this issue.[5] It is advisable to use freshly sourced or properly stored boronic acid. To mitigate stability issues, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, which can be used directly in the coupling reaction.[2][6][7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling with this compound.

Problem 1: Low to No Product Formation with Starting Materials Largely Unconsumed

This is a common and frustrating issue that typically points to a problem with the catalytic cycle's initiation.

Potential Causes & Solutions:

-

Inactive Catalyst: The Pd(0) active species may not be forming efficiently.

-

Solution: Switch to a more easily activated precatalyst, such as a Buchwald G2 or G3 precatalyst. These are designed for rapid and clean generation of the active Pd(0) catalyst.

-

Expert Tip: Ensure your palladium source is not old or degraded. Using a freshly opened bottle from a reputable supplier is always best practice.

-

-

Inefficient Oxidative Addition: The bond between your aryl halide and the carbon is too strong for the palladium to break.

-

Solution: If you are using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. The reactivity order is generally I > Br > OTf >> Cl. If you must use an aryl chloride, employ a more electron-rich and bulky ligand like XPhos or SPhos to enhance the catalytic activity.

-

-

Sub-optimal Solvent or Base Combination: The chosen conditions may not be suitable for your specific substrates.

-

Solution: Perform a small-scale screen of different bases (e.g., K₂CO₃, CsF) and solvents (e.g., THF, DMF, Toluene, often with a water co-solvent). Ensure your base is finely powdered to maximize its surface area and reactivity.

-

Problem 2: Significant Protodeboronation of this compound

The presence of the corresponding 3-(trifluoromethyl)-1H-indazole as a major byproduct is a clear indication of protodeboronation.

Potential Causes & Solutions:

-

Harsh Basic Conditions: Strong bases and high temperatures can accelerate the rate of protodeboronation.

-

Solution 1: Milder Base: Switch to a weaker base such as K₂CO₃ or even KF, which can be effective in activating the boronic acid without promoting significant protodeboronation.[6]

-

Solution 2: Lower Temperature: If possible, lower the reaction temperature. This may require a longer reaction time, but can significantly suppress the rate of protodeboronation.

-

-

Presence of Protic Sources: Water, while often beneficial, can also be the source of protons for this side reaction.

-

Solution: Anhydrous Conditions: While more technically demanding, running the reaction under strictly anhydrous conditions can sometimes mitigate protodeboronation. This will require the use of anhydrous solvents and bases.

-

Expert Tip: Consider using a boronate ester (e.g., pinacol ester) or a trifluoroborate salt of your indazole. These are generally more stable to protodeboronation under basic conditions and can release the active boronic acid species slowly in situ.[2][7]

-

Problem 3: Formation of Homo-coupling Byproducts

The presence of biaryl products derived from the coupling of two molecules of your aryl halide or two molecules of your boronic acid is indicative of homo-coupling.

Potential Causes & Solutions:

-

Boronic Acid Homo-coupling: This is often promoted by the presence of oxygen and a Pd(II) species.

-

Solution: Ensure your reaction is thoroughly degassed to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through your solvent for 15-30 minutes before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is also critical.

-

-

Aryl Halide Homo-coupling: This can occur under certain conditions, particularly with highly reactive aryl halides.

-

Solution: This is less common than boronic acid homo-coupling but can be addressed by carefully optimizing the catalyst and ligand system. Sometimes, lowering the catalyst loading can disfavor this side reaction.

-

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for your experiments. Remember that optimization will likely be necessary for your specific aryl halide.

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if separate).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

-

The Suzuki Reaction. Myers, A. Chem 115. Available at: [Link]

-

Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

-

Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-